SM-6586
Overview
Description
SM-6586 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, oxadiazole moiety, and nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, oxadiazole precursors, and nitrophenyl compounds. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxadiazole Moiety: This step may involve the reaction of hydrazides with nitriles under acidic or basic conditions.
Attachment of the Nitrophenyl Group: This can be done through electrophilic aromatic substitution reactions.
Esterification: The final step may involve the esterification of the carboxylic acid group with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the oxadiazole moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group may produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to the understanding of biochemical pathways.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid group.
Oxadiazole derivatives: Compounds with the oxadiazole moiety, which may have similar chemical properties.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may exhibit similar reactivity.
Properties
IUPAC Name |
methyl 5-[3-[[benzyl(methyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5/c1-16-22(25-28-21(29-36-25)15-30(3)14-18-9-6-5-7-10-18)24(23(17(2)27-16)26(32)35-4)19-11-8-12-20(13-19)31(33)34/h5-13,24,27H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVCXSOKQHQGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=NO3)CN(C)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103898-38-0 | |
Record name | SM 6586 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103898380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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